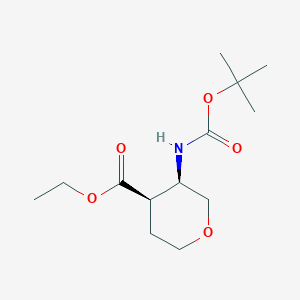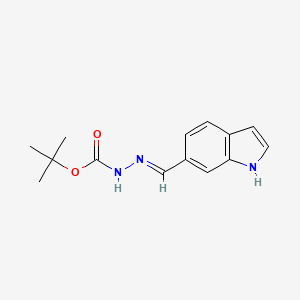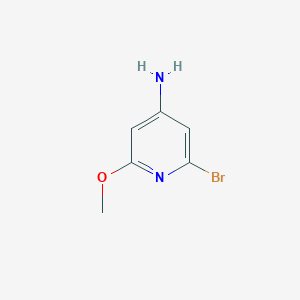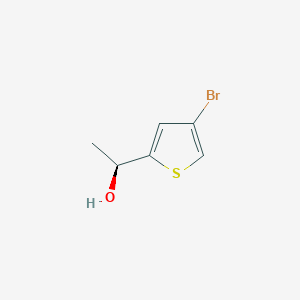
(S)-1-(4-Bromothiophen-2-yl)ethanol
Übersicht
Beschreibung
(S)-1-(4-Bromothiophen-2-yl)ethanol, also known as 4-bromo-2-ethanethiol, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a mild odor. This compound has been used in a variety of studies due to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
(S)-1-(4-Bromothiophen-2-yl)ethanol is used in the synthesis of various compounds. For instance, it's involved in the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a compound synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized technological parameters (Wang Jin-peng, 2013). Additionally, it's a key intermediate in the synthesis of 3-adrenoceptor receptor agonists, with studies showing the efficient asymmetric reduction of related compounds by microbial cells under optimal conditions (Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012).
Pharmaceutical Intermediates
This compound plays a crucial role in the creation of pharmaceutical intermediates. For example, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a related compound, is a vital intermediate in pharmaceutical manufacturing, particularly in producing 3-adrenoceptor receptor agonists (Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012).
Catalysis and Coordination Chemistry
It is also important in catalysis and coordination chemistry. The coordination behavior of similar compounds has been studied against various metals like Pd(II), Zn(II), and Cu(II), leading to the development of compounds with diverse geometries and nuclearity (Sergio Muñoz et al., 2011).
Nanoparticle Development
(S)-1-(4-Bromothiophen-2-yl)ethanol is used in the field of nanotechnology as well. For instance, related compounds have been synthesized and evaluated for biological activities and have potential in developing water-soluble formulations for clinical applications (S. Alfei et al., 2021).
Enantioselective Synthesis
It is vital in enantioselective synthesis, a key process in producing chiral intermediates for drug development. Asymmetric synthesis using biocatalysts has been explored to produce enantiomerically pure intermediates, demonstrating the compound's relevance in this field (Volkan Taşdemir et al., 2020).
Biocatalysis
Biocatalysis is another area where this compound is utilized. Strains of bacteria like Acinetobacter sp. have been used for the biocatalysis of related compounds, enabling the synthesis of chiral intermediates with high stereoselectivity, crucial for the pharmaceutical industry (Yan-Li Miao et al., 2019).
Eigenschaften
IUPAC Name |
(1S)-1-(4-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFBIIZOCHASS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CS1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromothiophen-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)

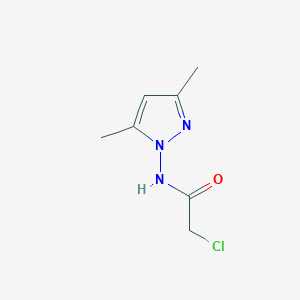


![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)

